molecular formula C24H43OPS2 B14406385 S,S-Dinonyl phenylphosphonodithioate CAS No. 85480-04-2

S,S-Dinonyl phenylphosphonodithioate

Cat. No.: B14406385
CAS No.: 85480-04-2
M. Wt: 442.7 g/mol
InChI Key: KIYYCPHFRXQDOG-UHFFFAOYSA-N
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Description

S,S-Dinonyl phenylphosphonodithioate: is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of two nonyl groups attached to a phenylphosphonodithioate moiety. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dinonyl phenylphosphonodithioate typically involves the reaction of phenylphosphonodithioic acid with nonyl alcohols under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: S,S-Dinonyl phenylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the nonyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced phosphonodithioates.

    Substitution: Alkyl or aryl-substituted phosphonodithioates.

Scientific Research Applications

Chemistry: S,S-Dinonyl phenylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of other organophosphorus compounds.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Industry: In industrial applications, it is used as an additive in lubricants and as a corrosion inhibitor. Its stability and reactivity make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of S,S-Dinonyl phenylphosphonodithioate involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal cofactors. This interaction disrupts the normal function of the enzyme, leading to inhibition of the biochemical pathway.

Comparison with Similar Compounds

  • S,S-Dipropyl phenylphosphonodithioate
  • Di-isononyl phthalate
  • Dinonylnaphthylsulfonic acid

Comparison: S,S-Dinonyl phenylphosphonodithioate is unique due to its specific nonyl groups and phenylphosphonodithioate structure. Compared to S,S-Dipropyl phenylphosphonodithioate, it has longer alkyl chains, which can influence its solubility and reactivity. Di-isononyl phthalate and Dinonylnaphthylsulfonic acid are also used in industrial applications, but they differ in their chemical structure and specific uses. This compound’s unique structure makes it particularly suitable for applications requiring high stability and specific reactivity.

Properties

CAS No.

85480-04-2

Molecular Formula

C24H43OPS2

Molecular Weight

442.7 g/mol

IUPAC Name

bis(nonylsulfanyl)phosphorylbenzene

InChI

InChI=1S/C24H43OPS2/c1-3-5-7-9-11-13-18-22-27-26(25,24-20-16-15-17-21-24)28-23-19-14-12-10-8-6-4-2/h15-17,20-21H,3-14,18-19,22-23H2,1-2H3

InChI Key

KIYYCPHFRXQDOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSP(=O)(C1=CC=CC=C1)SCCCCCCCCC

Origin of Product

United States

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